Potassium diphosphate

Description

Properties

IUPAC Name |

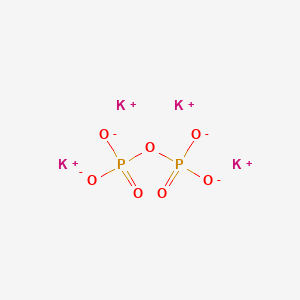

tetrapotassium;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4K.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCLIXPGLDDLTM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K4P2O7, K4O7P2 | |

| Record name | TETRAPOTASSIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036446 | |

| Record name | Potassium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium tetrapyrophosphate is a whitish-colored powdered solid. It is toxic by ingestion, and/or inhalation. Contact with the substance should be avoided., Dry Powder; Liquid; NKRA; Other Solid, Colourless crystals or white, very hygroscopic powder, Trihydrate: Colorless deliquescent solid; [Merck Index] White odorless solid; Hygroscopic; [ICSC] White hygroscopic powder or granules; [Alfa Aesar MSDS], ODOURLESS HYGROSCOPIC WHITE GRANULES OR POWDER. | |

| Record name | POTASSIUM TETRAPYRO PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphosphoric acid, potassium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TETRAPOTASSIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Tetrapotassium pyrophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, insoluble in ethanol, Solubility in water, g/100ml at 25 °C: 187 (very good) | |

| Record name | TETRAPOTASSIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

7320-34-5, 10124-52-4 | |

| Record name | POTASSIUM TETRAPYRO PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphosphoric acid, tetrapotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, potassium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphosphoric acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrapotassium pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9W4019H5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1090 °C | |

| Record name | TETRAPOTASSIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0983 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Diphosphates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of potassium diphosphates, with a focus on dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) and tetrapotassium pyrophosphate (K₄P₂O⧿). This document delves into detailed experimental protocols, data presentation in structured tables, and visual representations of key processes to facilitate understanding and application in research and development.

Introduction to Potassium Diphosphates

Potassium diphosphates are a class of inorganic compounds containing potassium and phosphate ions. They find widespread applications in various fields, including as fertilizers, food additives, buffering agents, and in drug development as excipients or starting materials. The two primary forms discussed in this guide are dipotassium hydrogen phosphate, often referred to as dibasic potassium phosphate, and tetrapotassium pyrophosphate.

Dipotassium Hydrogen Phosphate (K₂HPO₄) is a water-soluble salt that is commercially produced by the partial neutralization of phosphoric acid with two equivalents of potassium chloride.[1] It is commonly used as a fertilizer, food additive, and buffering agent.[1] In the food industry, it functions as an emulsifier, stabilizer, and texturizer.[1]

Tetrapotassium Pyrophosphate (K₄P₂O⧿) , also known as potassium diphosphate (B83284), is produced by the high-temperature dehydration of dipotassium hydrogen phosphate.[2] This condensation reaction typically occurs at temperatures around 450°C.[2] It is highly soluble in water and finds use as an emulsifier, buffering agent, and as a component in soaps and detergents.[2]

Synthesis of Potassium Diphosphates

The synthesis of potassium diphosphates can be achieved through several methods, primarily involving the neutralization of phosphoric acid with a potassium source or the thermal dehydration of phosphate precursors.

2.1. Synthesis of Dipotassium Hydrogen Phosphate (K₂HPO₄)

A common laboratory and industrial method for synthesizing dipotassium hydrogen phosphate involves the reaction of phosphoric acid with potassium hydroxide (B78521).

Experimental Protocol:

-

Reaction Setup: In a beaker, dissolve a specific amount of potassium hydroxide in distilled water with stirring.

-

Neutralization: Slowly add a stoichiometric amount of 85% phosphoric acid to the potassium hydroxide solution while continuously stirring. The reaction is exothermic, and the temperature should be monitored.

-

pH Adjustment: Control the reaction temperature between 50°C and 90°C and adjust the final pH of the solution to be between 8.0 and 9.5.[3]

-

Crystallization: Cool the resulting solution to induce crystallization of dipotassium hydrogen phosphate.

-

Isolation and Drying: The crystals are then filtered, washed with cold distilled water, and dried to obtain the final product.

A patent describes a method involving the reaction of urea (B33335) phosphate with potassium hydroxide, stirred for 20 to 70 minutes while controlling the temperature and pH to produce dipotassium phosphate.[3] Another patented method details the production of potassium phosphates by neutralizing merchant-grade phosphoric acid (about 54% P₂O₅) with potassium hydroxide or potassium carbonate.[4]

2.2. Synthesis of Tetrapotassium Pyrophosphate (K₄P₂O⧿)

Tetrapotassium pyrophosphate is synthesized through the thermal decomposition (dehydration) of dipotassium hydrogen phosphate.

Experimental Protocol:

-

Precursor: Start with pure dipotassium hydrogen phosphate (K₂HPO₄).

-

Thermal Decomposition: Heat the dipotassium hydrogen phosphate in a furnace. The dehydration process involves the condensation of two phosphate units.

-

Temperature Control: The temperature is raised to a range of 400-500°C to ensure the complete conversion to tetrapotassium pyrophosphate and the elimination of a water molecule.[2]

-

Cooling and Storage: After the reaction is complete, the resulting tetrapotassium pyrophosphate is cooled in a desiccator to prevent moisture absorption.

The following diagram illustrates the synthesis workflow for both dipotassium hydrogen phosphate and tetrapotassium pyrophosphate.

Caption: Synthesis workflow for potassium diphosphates.

Characterization of Potassium Diphosphates

A variety of analytical techniques are employed to characterize the structure, purity, and properties of synthesized potassium diphosphates.

3.1. Analytical Characterization Workflow

The general workflow for the analytical characterization of potassium diphosphates is depicted in the following diagram.

Caption: Analytical characterization workflow.

3.2. X-Ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure and phase purity of the synthesized compounds. For potassium dihydrogen phosphate (a related compound), XRD patterns confirm its tetragonal crystal structure.[5][6]

Experimental Protocol (Powder XRD):

-

Sample Preparation: A small amount of the finely ground potassium diphosphate powder is placed on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the scattering angle (2θ).

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present.

Table 1: XRD Data for Potassium Dihydrogen Phosphate (KH₂PO₄)

| 2θ Angle (degrees) | hkl (Miller Indices) |

|---|---|

| 23.9 | (200) |

| 28.7 | (112) |

| 35.8 | (220) |

| 42.5 | (312) |

(Data is illustrative based on typical patterns for KH₂PO₄)[6]

3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol (KBr Pellet Technique):

-

Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[7]

-

Data Analysis: The absorption bands in the spectrum are assigned to specific vibrational modes of the functional groups in the molecule.

Table 2: FTIR Spectral Data for Phosphate Compounds

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~3400 | O-H stretching (of water or P-OH) | [7] |

| ~1640 | H-O-H bending (of water) | [7] |

| ~1100 | P=O stretching | [8] |

| ~900 | P-O-H bending | [9] |

| ~550 | O-P-O bending |[8] |

3.4. Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR about the vibrational modes of the molecule. It is particularly useful for studying the phosphate anion's symmetric stretching modes.

Experimental Protocol:

-

Sample Preparation: The crystalline sample is placed on a microscope slide.

-

Data Acquisition: A laser beam is focused on the sample, and the scattered light is collected and analyzed by a spectrometer.

-

Data Analysis: The Raman shifts in the spectrum correspond to the vibrational frequencies of the molecule.

Table 3: Raman Spectral Data for Phosphate Compounds

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~915 | ν₁ (PO₄) symmetric stretching | [10] |

| ~1080 | ν₃ (PO₄) asymmetric stretching | [10] |

| ~515 | ν₄ (PO₄) bending | [10] |

| ~360 | ν₂ (PO₄) bending |[10] |

3.5. Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and phase transitions of the compounds. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a crucible (e.g., alumina (B75360) or platinum).

-

Data Acquisition: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the mass loss (TGA) or heat flow (DSC) is recorded.

-

Data Analysis: The TGA curve reveals decomposition temperatures and mass loss percentages, while the DSC curve shows endothermic or exothermic transitions such as melting, crystallization, or phase changes.

For instance, the thermal decomposition of dipotassium hydrogen phosphate to tetrapotassium pyrophosphate can be monitored by TGA, which would show a mass loss corresponding to the loss of water. DSC can be used to determine the temperature at which this transition occurs. Studies on potassium dihydrogen phosphate have shown a high-temperature phase transition around 180-224°C.[11]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of potassium diphosphates, specifically dipotassium hydrogen phosphate and tetrapotassium pyrophosphate. The experimental protocols and characterization data presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. The structured presentation of quantitative data and the visual workflows aim to enhance the practical application of this information in a laboratory setting. Further research can build upon these fundamental techniques to explore novel synthesis routes and applications of these versatile compounds.

References

- 1. Dipotassium phosphate - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Production method of dipotassium phosphate (2014) | Han Chaoying | 12 Citations [scispace.com]

- 4. patents.justia.com [patents.justia.com]

- 5. A Study on Structural, Optical, Electrical and Etching Characteristics of Pure and L-Alanine Doped Potassium Dihydrogen Phosphate Crystals [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. mcmed.us [mcmed.us]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Tetrapotassium Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of tetrapotassium pyrophosphate (TKPP), a versatile inorganic compound with significant applications across various scientific and industrial sectors, including pharmaceuticals and drug development. This document details the fundamental characteristics of TKPP, outlines methodologies for their determination, and presents this information in a clear and accessible format for researchers and professionals.

Introduction

Tetrapotassium pyrophosphate, also known as potassium diphosphate (B83284) or TKPP, is a potassium salt of pyrophosphoric acid with the chemical formula K₄P₂O₇. It is a white, hygroscopic, and water-soluble solid that finds utility as a buffering agent, emulsifier, dispersant, and sequestrant.[1][2][3][4] In the context of drug development, TKPP can be employed as an excipient in pharmaceutical formulations, for instance, as a pH adjuster and stabilizing agent.[3] Furthermore, the pyrophosphate moiety plays a crucial role in numerous biochemical pathways, including DNA synthesis and lipid metabolism, making an understanding of its properties vital for biological research.[5][6]

It is critical to distinguish tetrapotassium pyrophosphate (K₄P₂O₇) from dipotassium (B57713) phosphate (B84403) (K₂HPO₄), as the terminology can sometimes be ambiguous in literature. This guide will focus exclusively on the physicochemical properties of tetrapotassium pyrophosphate.

Physicochemical Properties

The key physicochemical properties of tetrapotassium pyrophosphate are summarized in the tables below. These values represent a synthesis of data from various sources and provide a baseline for its characterization.

Table 1: General and Physical Properties

| Property | Value |

| Chemical Formula | K₄P₂O₇[4] |

| Molecular Weight | 330.34 g/mol [1] |

| Appearance | White, crystalline or granular powder; hygroscopic[1][2] |

| Density | 2.33 - 2.534 g/cm³ |

| Melting Point | 1109 °C - 1300 °C |

Table 2: Solubility and Solution Properties

| Property | Value |

| Solubility in Water | Highly soluble; approx. 187 g / 100 g H₂O at 25 °C |

| Solubility in Ethanol | Insoluble[7] |

| pH of 1% Aqueous Solution | 10.0 - 10.7 |

Table 3: Thermal Properties

| Property | Description |

| Thermal Stability | Stable under normal conditions. |

| Thermal Decomposition | Formed by the thermal dehydration of dipotassium hydrogen phosphate at high temperatures (400-500 °C).[8] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of tetrapotassium pyrophosphate, based on established standard methods.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 105.[9][10][11][12]

Objective: To determine the saturation concentration of tetrapotassium pyrophosphate in water at a specified temperature.

Materials:

-

Tetrapotassium pyrophosphate (analytical grade)

-

Deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., 0.45 µm syringe filter)

-

Suitable analytical method for quantification of potassium or phosphate ions (e.g., ion chromatography, ICP-OES).

Procedure:

-

Add an excess amount of tetrapotassium pyrophosphate to a known volume of deionized water in a sealed flask.

-

Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (preliminary tests should establish this time, typically 24-48 hours).

-

After equilibration, cease agitation and allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are included, centrifuge the sample and then filter it.

-

Accurately dilute the clear supernatant to a concentration within the calibrated range of the chosen analytical method.

-

Analyze the concentration of potassium or phosphate ions in the diluted sample.

-

Calculate the original concentration of tetrapotassium pyrophosphate in the saturated solution, accounting for the dilution factor.

-

Repeat the experiment at least in triplicate to ensure reproducibility.

Measurement of pH of an Aqueous Solution

This protocol follows the principles of the ASTM E70 standard test method.[13][14][15][16]

Objective: To determine the pH of a 1% (w/v) aqueous solution of tetrapotassium pyrophosphate.

Materials:

-

Tetrapotassium pyrophosphate (analytical grade)

-

Deionized water (pH 6.5-7.5)

-

Calibrated pH meter with a glass electrode

-

Standard pH buffer solutions (e.g., pH 7.00, 10.00, 12.00)

-

Magnetic stirrer and stir bar

-

Beakers

Procedure:

-

Prepare a 1% (w/v) solution of tetrapotassium pyrophosphate by accurately weighing 1.00 g of the salt and dissolving it in deionized water to a final volume of 100 mL.

-

Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pH of the sample.

-

Rinse the pH electrode with deionized water and gently blot dry.

-

Immerse the electrode in the tetrapotassium pyrophosphate solution, ensuring the electrode bulb is fully submerged.

-

Gently stir the solution with a magnetic stirrer.

-

Allow the pH reading to stabilize before recording the value.

-

Rinse the electrode with deionized water between measurements.

-

Perform the measurement in triplicate and report the average pH.

Thermal Analysis

This protocol is based on the principles of ASTM E1131.[17][18][19][20][21]

Objective: To assess the thermal stability and decomposition behavior of tetrapotassium pyrophosphate.

Materials:

-

Thermogravimetric analyzer (TGA)

-

Tetrapotassium pyrophosphate sample

-

TGA sample pans (e.g., platinum or alumina)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Accurately weigh a small sample of tetrapotassium pyrophosphate (typically 5-10 mg) into a TGA pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample from ambient temperature to a final temperature (e.g., 1200 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show any mass loss events, indicating decomposition or loss of volatile components.

This protocol is based on the general principles of ISO 11357-1.[22][23][24][25][26]

Objective: To determine the melting point and observe other thermal transitions of tetrapotassium pyrophosphate.

Materials:

-

Differential scanning calorimeter (DSC)

-

Tetrapotassium pyrophosphate sample

-

DSC sample pans and lids (e.g., aluminum)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Accurately weigh a small sample of tetrapotassium pyrophosphate (typically 2-5 mg) into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas at a constant flow rate.

-

Heat the sample at a controlled, linear rate (e.g., 10 °C/min) over the desired temperature range, ensuring it encompasses the expected melting point.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The melting point is determined as the onset or peak temperature of the endothermic melting transition on the DSC curve.

Visualizations

Synthesis of Tetrapotassium Pyrophosphate

The industrial synthesis of tetrapotassium pyrophosphate typically involves the thermal dehydration of dipotassium hydrogen phosphate.

Caption: Synthesis of Tetrapotassium Pyrophosphate.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a tetrapotassium pyrophosphate sample.

Caption: Physicochemical Characterization Workflow.

Conclusion

This technical guide has provided a detailed examination of the essential physicochemical properties of tetrapotassium pyrophosphate. The presented data, compiled into structured tables, and the detailed experimental protocols offer a valuable resource for researchers, scientists, and professionals in drug development. The accurate characterization of TKPP is fundamental for its effective and safe application in various fields, from industrial processes to its potential use as a pharmaceutical excipient. The provided methodologies, based on international standards, ensure the generation of reliable and reproducible data.

References

- 1. sndb.in [sndb.in]

- 2. Tetrapotassium Pyrophosphate TKPP | Monarch Chemicals [monarchchemicals.co.uk]

- 3. connectionchemical.com [connectionchemical.com]

- 4. vinipulchemicals.com [vinipulchemicals.com]

- 5. Inorganic pyrophosphatase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. foodsweeteners.com [foodsweeteners.com]

- 8. US3325244A - Potassium pyrophosphate solution - Google Patents [patents.google.com]

- 9. filab.fr [filab.fr]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. store.astm.org [store.astm.org]

- 14. labsinus.com [labsinus.com]

- 15. matestlabs.com [matestlabs.com]

- 16. standards.iteh.ai [standards.iteh.ai]

- 17. infinitalab.com [infinitalab.com]

- 18. store.astm.org [store.astm.org]

- 19. img.antpedia.com [img.antpedia.com]

- 20. standards.iteh.ai [standards.iteh.ai]

- 21. kalite.com [kalite.com]

- 22. UNE EN ISO 11357-1:2023 Plastics - Differential scanning calorimetry (DSC) - Part 1: General principles (ISO 11357-1:2023) [en-standard.eu]

- 23. Standard Norge | standard.no. ISO 11357-1:2023 [online.standard.no]

- 24. Standard - Plastics — Differential scanning calorimetry (DSC) — Part 1: General principles ISO 11357-1:2023 - Svenska institutet för standarder, SIS [sis.se]

- 25. Standard NF EN ISO 11357-1 [boutique.afnor.org]

- 26. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

The Pivotal Role of Pyrophosphate in Nucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleotide synthesis is a fundamental biological process essential for DNA replication, RNA transcription, and cellular metabolism. Central to this intricate network of pathways is the molecule inorganic pyrophosphate (PPi), the diphosphate (B83284) anion. While often referred to in its salt form, such as potassium diphosphate, it is the pyrophosphate moiety that actively participates in the enzymatic reactions driving nucleotide production. This technical guide provides an in-depth exploration of the critical role of pyrophosphate in nucleotide synthesis, with a focus on its involvement in the generation of the key precursor molecule, 5-phosphoribosyl-α-1-pyrophosphate (PRPP). This document details the associated enzymatic kinetics, experimental protocols for analysis, and visual representations of the pertinent biochemical pathways.

The Central Role of Pyrophosphate in PRPP Synthesis

The synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides is critically dependent on the availability of PRPP. This activated form of ribose-5-phosphate (B1218738) serves as the scaffold upon which the nitrogenous bases are constructed or attached. The formation of PRPP is an irreversible reaction catalyzed by the enzyme PRPP synthetase (EC 2.7.6.1). In this reaction, a pyrophosphoryl group is transferred from ATP to the C-1 position of ribose-5-phosphate, yielding PRPP and AMP.

The reaction is as follows:

Ribose-5-phosphate + ATP → 5-phosphoribosyl-α-1-pyrophosphate (PRPP) + AMP

The pyrophosphate released from ATP in this reaction is a key component of the product, PRPP. The subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatases into two molecules of inorganic phosphate (B84403) (Pi) is a highly exergonic reaction that helps to drive many biosynthetic reactions, including nucleic acid synthesis, forward.

Quantitative Data on Key Components of Nucleotide Synthesis

A thorough understanding of the kinetics of the enzymes involved and the cellular concentrations of the key metabolites is crucial for research and drug development. The following tables summarize important quantitative data related to pyrophosphate's role in nucleotide synthesis.

Table 1: Kinetic Parameters of PRPP Synthase from Various Organisms

| Organism (and enzyme) | PRPP synthase class | Km (μM) for R5P | Km (μM) for ATP | Vmax or sp act (μmol/min/mg of protein) | Reference(s) |

| B. subtilis | I | 480 | 660 | - | [1] |

| S. typhimurium | I | 140 | 90 | 25 | [1] |

| Human (PRPS1) | I | 30 | 20 | 15 | [1] |

This table presents the Michaelis-Menten constant (Km) for the substrates Ribose-5-Phosphate (R5P) and ATP, and the maximal velocity (Vmax) or specific activity for PRPP synthase in different organisms. A lower Km value indicates a higher affinity of the enzyme for its substrate.[2][3]

Table 2: Intracellular Concentrations of Pyrophosphate and Nucleotides in Mammalian Cells

| Metabolite | Concentration Range (µM) | Cell/Tissue Type | Reference(s) |

| Pyrophosphate (PPi) | 1 - 5 | Various mammalian tissues | [4] |

| ATP | 2,537 - 3,533 | Normal tissues and cells | |

| GTP | 232 - 473 | Normal tissues and cells | |

| UTP | 227 - 686 | Normal tissues and cells | |

| CTP | 83 - 402 | Normal tissues and cells |

This table provides an overview of the typical intracellular concentrations of pyrophosphate and major ribonucleoside triphosphates in mammalian cells.

Experimental Protocols

Accurate quantification of pyrophosphate and nucleotide pools is essential for studying their metabolism. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of Intracellular Nucleotide Pools by HPLC-MS

This protocol outlines a method for the extraction and quantification of nucleotides from cell cultures using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

1. Materials and Reagents:

-

Methanol, acetonitrile (B52724), and water (all LC-MS grade)

-

Extraction solution: Methanol:Acetonitrile:Water (2:2:1, v/v/v), pre-chilled to -20°C

-

10 mM Ammonium (B1175870) acetate (B1210297) buffer (pH 9.5)

-

Liquid nitrogen

-

Centrifuge capable of 12,000 x g at 4°C

-

Freeze dryer

-

HPLC system coupled with a triple quadrupole mass spectrometer

-

C18 column (for nucleosides) and Porous Graphitic Carbon (PGC) column (for nucleotides)

2. Sample Preparation and Extraction:

-

Harvest cultured cells by trypsinization or scraping, followed by centrifugation.

-

Quickly wash the cell pellet with ice-cold PBS.

-

Immediately freeze the cell pellet in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen cell pellet in a pre-chilled tube.

-

Add 1 mL of pre-chilled extraction solution to the homogenized cells.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and freeze-dry the sample.

-

Reconstitute the dried extract in 100 µL of 5% acetonitrile in water.

-

Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet any insoluble debris.

-

Transfer the supernatant to an HPLC vial for analysis.[5]

3. HPLC-MS Analysis:

-

Inject the sample onto the appropriate column (PGC for nucleotides).

-

Use a gradient of mobile phase A (10 mM ammonium acetate, pH 9.5) and mobile phase B (acetonitrile) to separate the nucleotides.

-

The mass spectrometer should be operated in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify specific nucleotides based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Generate standard curves for each nucleotide of interest using known concentrations to quantify the amounts in the biological samples.[5]

Protocol 2: Enzymatic Assay for Inorganic Pyrophosphate (PPi) Measurement

This protocol describes a fluorometric assay for the quantification of PPi in biological samples.

1. Materials and Reagents:

-

Pyrophosphate Assay Kit (commercial kits are available, e.g., from Cell Biolabs, Inc.) containing:

-

Assay Buffer

-

Fluorometric Probe

-

Pyruvate Phosphate Dikinase (PPDK)

-

Other necessary enzymes and substrates for the coupled reaction

-

-

96-well black microtiter plate

-

Fluorometric microplate reader (Excitation/Emission ~540/590 nm)

-

Pyrophosphate standard solution

2. Assay Procedure:

-

Prepare samples and standards. For cell lysates, deproteinization using a 10 kDa spin filter is recommended.

-

Prepare a Reaction Mix containing all the necessary components except the sample and PPDK.

-

Prepare a Negative Control Mix, which is the same as the Reaction Mix but without the PPDK enzyme.

-

In a 96-well plate, for each sample, set up two wells: one for the reaction with PPDK and one for the negative control without PPDK.

-

Add 50 µL of the pyrophosphate standards or unknown samples to the appropriate wells.

-

To the standard wells and one set of the sample wells, add 50 µL of the Reaction Mix.

-

To the other set of sample wells (negative control), add 50 µL of the Negative Control Mix.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity using a microplate reader.[6]

3. Data Analysis:

-

Subtract the average fluorescence of the blank (no pyrophosphate) from all standard and sample readings.

-

For each sample, subtract the fluorescence reading of the negative control (-PPDK) from the reading with the enzyme (+PPDK) to get the net fluorescence due to PPi.

-

Plot a standard curve of net fluorescence versus pyrophosphate concentration.

-

Determine the pyrophosphate concentration in the samples from the standard curve.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in nucleotide synthesis is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of pyrophosphate in these pathways and a typical experimental workflow.

Caption: De Novo Purine Synthesis Pathway Highlighting PRPP Formation.

Caption: De Novo Pyrimidine Synthesis Pathway and the Role of PRPP.

Caption: Experimental Workflow for Nucleotide and PPi Quantification.

Conclusion

Inorganic pyrophosphate, often supplied as this compound in experimental settings, is a cornerstone of nucleotide synthesis. Its integral role in the formation of PRPP underscores its importance in providing the fundamental building blocks for DNA and RNA. The kinetic parameters of PRPP synthetase and the intracellular concentrations of pyrophosphate and nucleotides are tightly regulated to meet the cell's metabolic demands. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating a deeper understanding of this vital area of biochemistry and aiding in the development of novel therapeutic strategies that target nucleotide metabolism.

References

- 1. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 3. uniprot.org [uniprot.org]

- 4. Inositol Pyrophosphates as Mammalian Cell Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]

- 6. cellbiolabs.com [cellbiolabs.com]

An In-depth Technical Guide to the Discovery and History of Potassium Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium diphosphate (B83284), also known as tetrapotassium pyrophosphate (K₄P₂O₇), is a versatile inorganic salt with a rich history rooted in the foundational discoveries of 19th-century phosphate (B84403) chemistry. From its early synthesis through the thermal dehydration of potassium phosphate salts to its large-scale industrial production today, potassium diphosphate has found diverse applications ranging from a crucial component in cyanide-free electroplating to a widely used emulsifier and stabilizer in the food industry. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and key properties of this compound, intended for researchers, scientists, and professionals in drug development who may encounter this compound in various formulations and applications.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader exploration of phosphoric acids and their salts in the early 19th century. While a single "discoverer" of this compound is not explicitly named in historical records, its synthesis and characterization were the culmination of the work of several pioneering chemists.

The journey began with the Scottish chemist Thomas Clark , who in 1827, discovered pyrophosphoric acid by heating sodium phosphate to red heat. This seminal work was expanded upon by the renowned Scottish chemist Thomas Graham in his 1833 paper, "Researches on the Arseniates, Phosphates, and Modifications of Phosphoric Acid." Graham's meticulous investigations into the different forms of phosphoric acid laid the groundwork for understanding polyphosphates, including pyrophosphates.

Following these fundamental discoveries, prominent German chemists of the era, such as Friedrich Stromeyer and Heinrich Rose , who were known for their extensive work on inorganic salts, are believed to have been among the first to synthesize and characterize a range of pyrophosphate salts, including potassium pyrophosphate. Their research, published in journals like Annalen der Physik und Chemie and the Journal für praktische Chemie, detailed the properties and preparation of these new compounds. The primary method of synthesis during this period was the thermal decomposition of monopotassium phosphate (KH₂PO₄) or dipotassium (B57713) phosphate (K₂HPO₄).

Physicochemical Properties

This compound is a white, hygroscopic, and odorless solid that is highly soluble in water. Its aqueous solutions are alkaline. The key quantitative properties of tetrapotassium pyrophosphate are summarized in the table below.

| Property | Value |

| Molecular Formula | K₄P₂O₇ |

| Molar Mass | 330.34 g/mol |

| Appearance | White, crystalline or granular powder |

| Density | 2.534 g/cm³ |

| Melting Point | 1109 °C |

| Solubility in Water | 187 g/100 mL at 25 °C |

| pH (1% solution) | Approximately 10.5 |

Experimental Protocols

Historical Synthesis: Thermal Decomposition of Monopotassium Phosphate (circa 19th Century)

This method, based on the principles established by early phosphate chemists, involves the controlled heating of monopotassium phosphate.

Methodology:

-

Starting Material: Pure monopotassium phosphate (KH₂PO₄) is prepared by neutralizing a solution of phosphoric acid with potassium carbonate, followed by crystallization.

-

Dehydration: The crystalline monopotassium phosphate is placed in a platinum or porcelain crucible.

-

Calcination: The crucible is heated to a red heat (approximately 500-600 °C) in a furnace. This drives off water molecules, leading to the condensation of two phosphate units to form the pyrophosphate structure. The reaction is as follows: 2KH₂PO₄ → K₂H₂P₂O₇ + H₂O K₂H₂P₂O₇ → K₄P₂O₇ + H₂O + P₂O₅ (further decomposition at higher temperatures) Note: Precise temperature control is crucial to avoid the formation of higher polyphosphates or metaphosphates.

-

Cooling and Characterization: The crucible is allowed to cool in a desiccator to prevent moisture absorption. The resulting white solid is this compound.

Modern Industrial Synthesis: Neutralization and Calcination Method

This is the most common industrial method for producing this compound.

Methodology:

-

Neutralization: A solution of high-purity phosphoric acid (H₃PO₄) is reacted with a concentrated solution of potassium hydroxide (B78521) (KOH) in a stirred reactor. The reaction is exothermic and requires cooling to maintain the temperature. The stoichiometry is controlled to produce dipotassium hydrogen phosphate (K₂HPO₄). H₃PO₄ + 2KOH → K₂HPO₄ + 2H₂O

-

Drying: The resulting solution of dipotassium hydrogen phosphate is then dried to a solid form, often using a spray dryer or a drum dryer.

-

Calcination: The solid dipotassium hydrogen phosphate is fed into a rotary calciner and heated to a temperature of 500-600 °C. This high-temperature step drives off the remaining water of constitution, causing the orthophosphate molecules to condense into pyrophosphate. 2K₂HPO₄ → K₄P₂O₇ + H₂O

-

Cooling and Milling: The hot this compound is then cooled and milled to the desired particle size.

19th-Century Analytical Methods

Chemists in the 19th century would have employed gravimetric analysis to determine the composition of the newly synthesized this compound and confirm its empirical formula.

Methodology for Analysis:

-

Determination of Potassium:

-

A known weight of the this compound sample is dissolved in water.

-

An excess of chloroplatinic acid (H₂PtCl₆) solution is added.

-

The solution is carefully evaporated to a syrupy consistency and then treated with ethanol.

-

The insoluble yellow precipitate of potassium chloroplatinate (K₂PtCl₆) is collected on a pre-weighed filter, washed with ethanol, and dried at a controlled temperature.

-

The weight of the K₂PtCl₆ precipitate is used to calculate the percentage of potassium in the original sample.

-

-

Determination of Phosphate:

-

A known weight of the sample is dissolved in water and acidified with nitric acid.

-

An excess of an ammonium (B1175870) molybdate (B1676688) solution is added, which precipitates the phosphate as ammonium phosphomolybdate ((NH₄)₃PO₄·12MoO₃), a bright yellow solid.

-

The precipitate is filtered, washed, and then dissolved in a known volume of a standard sodium hydroxide solution.

-

The excess sodium hydroxide is back-titrated with a standard acid solution.

-

Alternatively, the ammonium phosphomolybdate precipitate could be dissolved in ammonia, and the phosphate then precipitated as magnesium ammonium phosphate (MgNH₄PO₄). This precipitate is then ignited to form magnesium pyrophosphate (Mg₂P₂O₇), which is weighed to determine the phosphate content.

-

Industrial Production Workflow and Signaling Pathways

While this compound is not directly involved in biological signaling pathways in the same manner as molecules like cyclic AMP, its industrial production follows a well-defined workflow. The following diagrams illustrate the key modern manufacturing processes.

Theoretical Modeling of Potassium Diphosphate Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of potassium diphosphate (B83284) (also known as potassium pyrophosphate, K₄P₂O₇) interactions, aimed at researchers, scientists, and professionals in drug development. The document delves into the computational and experimental methodologies used to understand the behavior of this molecule, presents key quantitative data, and visualizes relevant biological signaling pathways.

Introduction to Potassium Diphosphate

This compound is an inorganic compound with a significant role in various biological and chemical processes. It is a potent inhibitor of mineralization in tissues and plays a crucial role in cellular signaling.[1][2] Understanding its interactions at a molecular level is vital for applications in drug development, particularly in areas related to bone metabolism and vascular calcification.[3][4] Theoretical modeling, in conjunction with experimental validation, provides a powerful approach to elucidate these complex interactions.

Theoretical Modeling of this compound Interactions

Computational chemistry offers valuable insights into the interactions of this compound with its environment. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to model these interactions at the atomic level.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating properties like hydration energies and binding affinities. While specific DFT studies focused solely on the hydration of this compound are not abundant in the literature, calculations on similar phosphate-containing molecules provide valuable insights. For instance, DFT has been used to study the dehydration process of potassium dihydrogen phosphate (B84403) (KDP), revealing information about formation energies and electronic properties as water molecules are removed.[5] DFT simulations also corroborate that K⁺ has a lower binding energy with some organic molecules compared to other cations.[6]

Molecular Dynamics (MD) Simulations

Data Presentation: Quantitative Insights

This section summarizes key quantitative data related to this compound, primarily from experimental studies due to the limited availability of specific theoretical interaction data.

Crystallographic Data of Tetrapotassium Pyrophosphate (γ- and δ-K₄P₂O₇)

X-ray powder diffraction studies have provided detailed structural information for two anhydrous forms of tetrapotassium pyrophosphate, the γ- and δ-forms.[8][9]

Table 1: Crystallographic Data for γ-K₄P₂O₇ at 300 °C [8]

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₃/mmc |

| a (Å) | 5.9645(3) |

| c (Å) | 14.4972(8) |

| Volume (ų) | 446.64(4) |

| Z | 2 |

Table 2: Crystallographic Data for δ-K₄P₂O₇ at Room Temperature [8]

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₁ |

| a (Å) | 10.21145(7) |

| c (Å) | 42.6958(4) |

| Volume (ų) | 3855.59(7) |

| Z | 18 |

Table 3: Selected Interatomic Distances for γ-K₄P₂O₇ at 300 °C [8]

| Bond | Distance (Å) |

| P-O1 | 1.623(4) |

| P-O2 | 1.513(3) |

| K1-O1 | 2.810(3) |

| K1-O2 | 2.868(3) |

| K2-O2 | 2.768(2) |

| K3-O2 | 2.924(4) |

Experimental Protocols

Detailed experimental protocols are essential for reproducing and validating theoretical models. This section outlines methodologies for key experiments cited in the study of this compound.

Single-Crystal X-ray Diffraction

This protocol provides a general framework for the determination of the crystal structure of an inorganic salt like this compound.

-

Crystal Growth:

-

Slowly evaporate a saturated aqueous solution of this compound at a constant temperature.

-

Alternatively, use a solvent/anti-solvent diffusion method, where a solvent in which K₄P₂O₇ is soluble is layered with a solvent in which it is insoluble.

-

-

Crystal Selection and Mounting:

-

Select a single crystal of suitable size (typically 0.1-0.3 mm) with well-defined faces and no visible defects.

-

Mount the crystal on a goniometer head using a suitable adhesive or oil.

-

-

Data Collection:

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal vibrations.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the atomic positions and thermal parameters using least-squares methods.

-

Raman Spectroscopy of Aqueous Solutions

This protocol outlines the steps for obtaining Raman spectra of aqueous this compound solutions.

-

Sample Preparation:

-

Prepare a series of K₄P₂O₇ solutions of known concentrations in deionized water.

-

Filter the solutions to remove any particulate matter.

-

-

Instrument Setup:

-

Data Acquisition:

-

Place the sample solution in a quartz cuvette.

-

Acquire the Raman spectrum over a desired spectral range (e.g., 200-1800 cm⁻¹).

-

Set the integration time and number of accumulations to achieve an adequate signal-to-noise ratio (e.g., 10 seconds integration, 5 accumulations).[11]

-

-

Data Analysis:

-

Perform baseline correction to remove background fluorescence.

-

Identify and assign the characteristic Raman bands of the pyrophosphate ion.

-

Isothermal Titration Calorimetry (ITC)

This protocol describes the use of ITC to study the binding of this compound to a target protein.

-

Sample Preparation:

-

Dialyze the protein and prepare the this compound solution in the same buffer to minimize heats of dilution.[12]

-

Degas both solutions to prevent air bubbles in the calorimeter.

-

Accurately determine the concentrations of the protein and this compound.

-

-

Experimental Setup:

-

Titration:

-

Perform a series of small injections of the this compound solution into the protein solution.

-

Record the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[12]

-

Signaling Pathways Involving Pyrophosphate

Inorganic pyrophosphate (PPi) is a key signaling molecule in several biological pathways, particularly those related to mineralization and cellular metabolism.

Inhibition of Mineralization in Osteoblasts

Extracellular pyrophosphate is a potent inhibitor of hydroxyapatite (B223615) crystal formation, a key process in bone mineralization.[1] PPi exerts its inhibitory effects through multiple mechanisms, including the upregulation of osteopontin (B1167477) (OPN), a known inhibitor of mineralization, via the MAPK signaling pathway.[1][2]

Regulation of Chondrocyte Differentiation

The balance between extracellular pyrophosphate and inorganic phosphate (Pi) is crucial for the proper differentiation of chondrocytes, the cells responsible for cartilage formation. High levels of PPi can inhibit the terminal differentiation of chondrocytes, while Pi promotes it.

Inositol (B14025) Pyrophosphate Signaling

Inositol pyrophosphates (PP-InsPs) are a class of signaling molecules involved in a wide range of cellular processes, including phosphate sensing and energy metabolism.[13][14][15][16][17] The biosynthesis of these molecules is linked to the metabolism of inorganic pyrophosphate.

Conclusion

The theoretical modeling of this compound interactions, supported by robust experimental data, is crucial for advancing our understanding of its biological roles. While direct computational studies on K₄P₂O₇ interactions are still emerging, the methodologies and insights from related systems provide a strong foundation for future research. This guide has summarized the current state of knowledge, provided key quantitative data and experimental protocols, and visualized relevant signaling pathways to aid researchers and professionals in the field of drug development and beyond. Further computational and experimental work is needed to fully elucidate the intricate interactions of this important molecule.

References

- 1. Pyrophosphate inhibits mineralization of osteoblast cultures by binding to mineral, up-regulating osteopontin, and inhibiting alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrophosphate inhibits periodontal ligament stem cell differentiation and mineralization through MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of vascular smooth muscle cell calcification by extracellular pyrophosphate homeostasis: synergistic modulation by cyclic AMP and hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Tetrapotassium pyrophosphates γ- and δ-K4P2O7 | Powder Diffraction | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 11. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 13. Intimate connections: Inositol pyrophosphates at the interface of metabolic regulation and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inositol pyrophosphates: metabolism and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inositol pyrophosphates: between signalling and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell signalling by inositol pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? [mdpi.com]

Methodological & Application

Application Notes and Protocols for Preparing Potassium Diphosphate Buffer Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of potassium diphosphate (B83284) buffer solutions in various scientific and pharmaceutical contexts. This document outlines the principles of buffer preparation, provides detailed protocols for its use in key laboratory experiments, and discusses its applications in drug development.

Introduction to Potassium Diphosphate Buffers

This compound buffers are widely utilized in biochemistry, molecular biology, and pharmaceutical sciences to maintain a stable pH environment.[1][2][3] These buffers are prepared by mixing a solution of monobasic potassium phosphate (B84403) (KH₂PO₄) with a solution of dibasic potassium phosphate (K₂HPO₄). The equilibrium between the dihydrogen phosphate ion (H₂PO₄⁻) and the hydrogen phosphate ion (HPO₄²⁻) provides the buffering capacity, which is most effective in the pH range of 5.8 to 8.0.[2] The pKa for the dissociation of H₂PO₄⁻ to HPO₄²⁻ is approximately 7.21, making it an excellent choice for many biological applications that require a neutral pH.

Key Properties:

-

High buffering capacity: Effectively resists pH changes.[1][4]

-

High water solubility: Easily dissolves in aqueous solutions.[1][4][5]

-

Biocompatibility: Generally well-tolerated in biological systems.

Limitations:

-

Inhibition of enzymatic reactions: Phosphate ions can sometimes inhibit the activity of certain enzymes.[1][4][5]

-

Precipitation in ethanol: Phosphates will precipitate in the presence of ethanol, which can be a concern in nucleic acid preparations.[1][4][5]

-

Interaction with divalent cations: Potassium phosphate can react with and precipitate divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[1][4]

Quantitative Data for Buffer Preparation

The precise pH of a this compound buffer is achieved by adjusting the ratio of the monobasic and dibasic forms. The following tables provide the necessary volumes of stock solutions or masses of solid reagents to prepare this compound buffers of various concentrations and pH values.

Preparation of 1 M this compound Stock Solutions

To begin, prepare 1 M stock solutions of both monobasic and dibasic potassium phosphate.

| Component | Formula | Molecular Weight ( g/mol ) | Mass for 1 L of 1 M solution (g) |

| Monobasic Potassium Phosphate | KH₂PO₄ | 136.09 | 136.09 |

| Dibasic Potassium Phosphate | K₂HPO₄ | 174.18 | 174.18 |

Protocol:

-

To prepare a 1 M KH₂PO₄ stock solution, dissolve 136.09 g of KH₂PO₄ in approximately 800 mL of deionized water. Stir until fully dissolved and then adjust the final volume to 1 L with deionized water.

-

To prepare a 1 M K₂HPO₄ stock solution, dissolve 174.18 g of K₂HPO₄ in approximately 800 mL of deionized water. Stir until fully dissolved and then adjust the final volume to 1 L with deionized water.

-

Store both stock solutions at room temperature.

Preparation of 1 L of 0.1 M this compound Buffer at Various pH Values

To prepare a 0.1 M this compound buffer of a specific pH, mix the volumes of the 1 M stock solutions as indicated in the table below and then add deionized water to a final volume of 1 L.

| Desired pH | Volume of 1 M KH₂PO₄ (mL) | Volume of 1 M K₂HPO₄ (mL) |

| 5.8 | 8.5 | 91.5 |

| 6.0 | 13.2 | 86.8 |

| 6.2 | 19.2 | 80.8 |

| 6.4 | 27.8 | 72.2 |

| 6.6 | 38.1 | 61.9 |

| 6.8 | 49.7 | 50.3 |

| 7.0 | 61.5 | 38.5 |

| 7.2 | 71.7 | 28.3 |

| 7.4 | 80.2 | 19.8 |

| 7.6 | 86.6 | 13.4 |

| 7.8 | 90.8 | 9.2 |

| 8.0 | 94.0 | 6.0 |

Note: Always verify the final pH of the buffer solution with a calibrated pH meter and adjust as necessary with small additions of the appropriate stock solution.

Experimental Protocols

This compound buffers are integral to a wide range of laboratory procedures. Below are detailed protocols for its use in common applications.

Protocol for His-tagged Protein Purification using Ni-NTA Chromatography

Potassium phosphate buffer is frequently used in the purification of His-tagged proteins as it helps to maintain a stable pH during the binding, washing, and elution steps.

Materials:

-

Cell pellet containing the His-tagged protein

-

Lysis Buffer (e.g., 8 M guanidine (B92328) hydrochloride, 300 mM NaCl, 50 mM Potassium Phosphate, pH 7.2)

-

Wash Buffer (50 mM Potassium Phosphate, 300 mM NaCl, 50 mM Imidazole, pH 7.2)

-

Elution Buffer (50 mM Potassium Phosphate, 300 mM NaCl, 300 mM Imidazole, pH 7.2)

-

Ni-NTA resin

Procedure:

-

Cell Lysis: Resuspend the cell pellet in Lysis Buffer. Incubate at 4°C for an extended period (e.g., 24 hours) to ensure complete lysis.[6]

-

Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) to pellet the insoluble cellular debris.[6]

-

Binding: Add the clarified supernatant to the Ni-NTA resin and incubate for 2 hours at room temperature with gentle agitation to allow the His-tagged protein to bind to the resin.[6]

-

Washing:

-

Elution: Add Elution Buffer to the resin to release the His-tagged protein. Collect the eluate in fractions.[6]

-

Renaturation (if necessary): The eluted protein can be concentrated and renatured using dialysis against a suitable buffer, such as PBS at pH 6.0.[6]

References

- 1. Potassium Phosphate (pH 5.8 to 8.0) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 2. Potassium Dihydrogen Phosphate Buffer: Significance and symbolism [wisdomlib.org]

- 3. tribioscience.com [tribioscience.com]

- 4. Potassium Phosphate Buffer (1 M, pH 6.5) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 5. Potassium Phosphate Buffer [novoprolabs.com]

- 6. static.igem.org [static.igem.org]

Application Notes and Protocols for Protein Crystallization Using Potassium Diphosphate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of potassium diphosphate (B83284) in protein crystallization, a critical step in structural biology and structure-based drug design. This document outlines the principles of its application, detailed experimental protocols, and data presentation for achieving high-quality protein crystals.

Introduction to Potassium Diphosphate in Protein Crystallization

This compound, often used as a mixture of monobasic (KH₂PO₄) and dibasic (K₂HPO₄) forms, is a widely utilized precipitating agent in macromolecular crystallography. Its primary function is to induce protein supersaturation in a controlled manner, leading to the formation of a well-ordered crystal lattice. The phosphate (B84403) ions effectively compete with the protein for water molecules, thereby reducing the protein's solubility.

The concentration of potassium phosphate and the pH of the crystallization solution are critical parameters that must be optimized for each target protein. The molar ratio of the monobasic and dibasic forms determines the pH of the buffer, providing a dual role as both a precipitant and a buffering agent. Potassium phosphate is particularly effective for a broad range of proteins and is a common component in many commercially available crystallization screening kits.

Key Advantages of Using Potassium Phosphate:

-

High Solubility: Allows for the preparation of high concentration stock solutions.

-

pH Control: The mixture of monobasic and dibasic forms provides buffering capacity over a wide pH range.

-

Versatility: Effective for a diverse range of proteins.

-

Reproducibility: As a simple salt-based precipitant, it often yields highly reproducible crystallization conditions.

Experimental Protocols

A widely used method for protein crystallization is the vapor diffusion technique, which can be performed in either a hanging drop or sitting drop format. The following protocols provide a step-by-step guide for using potassium phosphate in a hanging drop vapor diffusion experiment.

Materials and Reagents

-

Purified target protein (5-25 mg/mL in a low ionic strength buffer)

-

Potassium phosphate stock solutions (e.g., 2.0 M, with varying ratios of K₂HPO₄/KH₂PO₄ to achieve a range of pH values)

-

24-well crystallization plates

-

Siliconized glass cover slips

-

Pipettes and tips (for handling microliter volumes)

-

Microscope for crystal visualization

General Experimental Workflow

The following diagram illustrates the general workflow for a protein crystallization screening experiment using the hanging drop vapor diffusion method.

Detailed Protocol: Hanging Drop Vapor Diffusion

-

Prepare the Reservoir Solution: Pipette 500 µL of the potassium phosphate precipitant solution into each well of a 24-well crystallization plate. Each well will typically contain a different concentration or pH of potassium phosphate to screen a range of conditions.

-

Prepare the Crystallization Drop: On a clean, siliconized cover slip, pipette 1 µL of the purified protein solution.

-

Mix the Drop: To the same drop, add 1 µL of the reservoir solution from the corresponding well. Mix gently by pipetting up and down, being careful not to introduce air bubbles. The final protein concentration in the drop will be approximately half of the initial stock concentration.

-

Seal the Well: Invert the cover slip and place it over the well, ensuring a good seal with the grease or sealant on the rim of the well. The drop should be hanging from the center of the cover slip, suspended over the reservoir solution.

-

Equilibration: Water will slowly vaporize from the drop and equilibrate with the higher salt concentration in the reservoir. This gradually increases the concentration of both the protein and the precipitant in the drop, driving the system towards supersaturation and, ideally, crystallization.

-

Incubation and Monitoring: Incubate the plate at a constant temperature (e.g., 4°C or 20°C). Regularly inspect the drops under a microscope over a period of days to weeks for the appearance of crystals.

Data Presentation: Case Study with cAMP-Dependent Protein Kinase (PKA)

The catalytic subunit of cAMP-dependent protein kinase (PKA) is a well-studied enzyme that has been successfully crystallized using potassium phosphate. The following tables summarize typical conditions used for the initial screening and optimization of PKA crystallization.

Initial Crystallization Screening Conditions for PKA

Commercial screening kits, such as Hampton Research's "Quik Screen" and "Grid Screen Salt HT", often include a range of sodium/potassium phosphate conditions that are effective for initial screening.[1]

| Parameter | Range |

| Precipitant | Sodium/Potassium Phosphate |

| Concentration | 0.8 M - 1.8 M |

| pH | 5.0 - 8.2 |

| Temperature | 4°C or 20°C |

Optimized Crystallization Conditions for PKA Catalytic Subunit

Once initial crystal "hits" are identified, the conditions are further refined to obtain larger, single crystals suitable for X-ray diffraction.

| Component | Optimized Concentration/Value |

| Protein Concentration | 10 - 20 mg/mL |

| Potassium Phosphate | 1.4 - 1.6 M |

| pH | 6.5 - 7.5 |

| Temperature | 4°C |

| Additives | 1-2% (v/v) MPD (2-Methyl-2,4-pentanediol) |

Mandatory Visualization: PKA Signaling Pathway

The following diagram, rendered using the DOT language, illustrates a simplified signaling pathway involving cAMP-dependent Protein Kinase A (PKA). Understanding the biological context of the target protein is crucial for interpreting its structure and for designing functional studies.

References

Potassium Diphosphate: A Versatile Reagent in Molecular Biology

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium diphosphate (B83284), also known as tetrapotassium pyrophosphate (TKPP), is a versatile reagent with emerging applications in molecular biology. Its properties as a buffering agent, sequestrant, and protein modifier make it a valuable tool in various experimental workflows.[1][2][3][4] This document provides detailed application notes and protocols for the use of potassium diphosphate in nucleic acid extraction, polymerase chain reaction (PCR), and enzyme assays.

Application Note 1: Enhancing DNA Yield in Nucleic Acid Extraction